2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
Description
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring iodophenyl, nitrophenyl, and phenyl groups attached to a tetrazolium core, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Properties
CAS No. |
7685-16-7 |
|---|---|
Molecular Formula |
C19H15IN5O2+ |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium |
InChI |
InChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27/h1-13H,(H,21,22)/p+1 |
InChI Key |
IDRHRIHJNRTYHD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a series of substitution reactions, often involving the use of phenyl halides and a suitable base.
Iodination and Nitration: The iodophenyl and nitrophenyl groups are introduced through iodination and nitration reactions, respectively. These reactions typically require the use of iodine or nitric acid as reagents.
Industrial Production Methods
Industrial production of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides and phenyl-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays, particularly in the detection of cellular respiration and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor in redox reactions, facilitating the transfer of electrons and influencing cellular processes. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium
- 2-(4-chlorophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium
- 2-(4-fluorophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium
Uniqueness
The presence of the iodophenyl group in 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and research studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
